Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Overview
Description
The compound you’re asking about is a complex organic molecule. It’s a derivative of cyclopropanecarboxylic acid, which is a simple carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and chiral centers. The compound has a cyclopropane ring fused to a carboxylic acid group, and it also contains other functional groups such as amide and thiazole .Scientific Research Applications
Spectrophotometric Analysis
The derivative has been analyzed using derivative spectrophotometry, particularly in mixtures with L-arginine. This method demonstrated its effectiveness in assaying mixtures of aztreonam (a mono-bactam antibiotic) and L-arginine, following Beer's law for concentrations up to 31 micrograms/mL, with detection limits ranging from 0.11 to 0.37 micrograms/mL (Morelli, 1990).
Synthesis and Biological Activity
This compound has been synthesized and tested for antimicrobial activity. The process involved alkylating 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones with secondary alpha-bromo esters, leading to significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
Radiochemical Synthesis
There has been a synthesis of disodium (+)-(Z)-[[[1-(2-amino-4-[2-14C]thiazolyl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonato-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]acetate for radiochemical applications. This synthesis was conducted via a series of complex chemical reactions starting from [14C]thiourea (Imanishi et al., 1986).
Sulfur-Free Penicillin Derivatives
Research into sulfur-free penicillin derivatives involved the use of related compounds. The study explored the preparation, hydrolysis, and oxidative rearrangement of fused oxazoline–azetidinones, which are relevant to the structure of penicillin (Wolfe et al., 1975).
Chirality in Reactions
The compound's derivatives have been used to study 'hidden' axial chirality and its role in reactions involving enol(ate) intermediates. These studies contribute to the understanding of stereochemistry in organic synthesis (Betts et al., 1999).
Cyclopropane Chemistry
Research has also delved into cyclopropane chemistry, exploring reactions like cyclization and the synthesis of phenanthrene derivatives. These studies expand the scope of cyclopropane derivatives in synthetic organic chemistry (Wilamowski et al., 1995).
properties
IUPAC Name |
1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGYTRQUBRVDW-NRABZWKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)- | |
CAS RN |
1810051-96-7 | |
Record name | Ancremonam [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANCREMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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